Elimination of Partial AR Agonism in T878A-Mutant Context Compared to VPC14368
The primary differentiation of the target compound (VPC-14404) from the first-generation lead VPC14368 is the elimination of partial agonism toward the T878A-mutated androgen receptor (AR). In a luciferase reporter assay in PC3 cells expressing T878A-AR, VPC14368 induced transcriptional activation at concentrations above 0.4 µM, both in the presence and absence of the synthetic androgen R1881, confirming its partial agonistic character [1]. In contrast, the newly designed derivatives of VPC14368, including the 4-fluoro regioisomer, exhibited no partial AR agonism [1]. This functional switch is a direct consequence of repositioning the fluorine group, which reduces interaction with the AR ABS pocket as designed from the T878A-LBD/VPC14368 co-crystal structure (PDB: 8E1A) [1].
| Evidence Dimension | Partial AR agonism in T878A-mutant context |
|---|---|
| Target Compound Data | No partial AR agonism observed in T878A-AR luciferase reporter assay |
| Comparator Or Baseline | VPC14368 (3-fluoro regioisomer): Induced transcriptional activation of T878A-AR above 0.4 µM, acting as a partial agonist |
| Quantified Difference | Qualitative switch from partial agonist (VPC14368) to pure antagonist (VPC-14404) |
| Conditions | PC3 cells transiently transfected with T878A-AR mutant and ARR3tk-luciferase reporter; treatment with 0-100 µM compound ± 0.1 nM R1881 for 24 hours |
Why This Matters
For prostate cancer research involving the T878A mutation, VPC14368's agonism confounds dose-response studies and limits its use, whereas the target compound provides a cleaner pharmacological tool with unambiguous antagonism.
- [1] Radaeva, M.; Li, H.; LeBlanc, E.; Dalal, K.; Ban, F.; Ciesielski, F.; Chow, B.; Morin, H.; Awrey, S.; Singh, K.; et al. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. Cells 2022, 11, 2785. DOI: 10.3390/cells11182785. View Source
